molecular formula C14H10ClNO B566871 4-(4-Chloro-2-methoxyphenyl)benzonitrile CAS No. 1352318-70-7

4-(4-Chloro-2-methoxyphenyl)benzonitrile

Cat. No.: B566871
CAS No.: 1352318-70-7
M. Wt: 243.69
InChI Key: NRUFTPOINAANME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methoxyphenyl)benzonitrile (CAS: 1352318-70-7) is a substituted benzonitrile derivative characterized by a chlorinated and methoxylated biphenyl structure. Its molecular formula is C₁₄H₉ClNO, with a molecular weight of 242.68 g/mol . The compound features a benzonitrile core substituted at the para position with a 4-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFTPOINAANME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718376
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-70-7
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)benzonitrile typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • 3-(4-Chloro-2-methoxyphenyl)benzonitrile (CAS: 1352317-78-2): This isomer differs in the substitution position of the benzonitrile group (meta vs. para).
  • 4-(2-Chloro-5-methoxyphenyl)benzonitrile (CAS: 1365271-33-5): Here, the chloro and methoxy groups are positioned ortho and para on the phenyl ring, respectively. This arrangement could alter steric hindrance and dipole moments, affecting solubility and reactivity in synthetic applications .

Derivatives with Extended π-Systems

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile: This derivative features an ethynyl-linked oxazole ring, extending the π-conjugation. It exhibits a higher hyperpolarizability (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to simpler benzonitriles, highlighting the role of extended conjugation in nonlinear optical activity . In contrast, the target compound’s shorter π-system may result in lower βHRS values but better thermal stability.

Physicochemical and Electronic Properties

Solubility and Polarity

  • The methoxy group in 4-(4-Chloro-2-methoxyphenyl)benzonitrile enhances polarity compared to non-oxygenated analogs like 2-(4-methylphenyl)benzonitrile (CAS: 114772-53-1), which has a logP of ~3.2 due to its hydrophobic methyl group .
  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2): The hydroxymethyl substituent introduces hydrogen-bonding capacity, increasing water solubility relative to the target compound’s methoxy group .

Thermal Stability

  • Derivatives like 4-(4-bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (from Suzuki-Miyaura coupling reactions) show stability up to 250°C, suggesting that halogenated benzonitriles generally exhibit robust thermal profiles .

Cytotoxicity

  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c): Demonstrates potent cytotoxicity against breast cancer cell lines (IC₅₀ < 10 µM for MCF-7), outperforming the target compound in bioactivity, likely due to the triazole moiety’s role in binding cellular targets .
  • 4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS: MFCD12196341): The benzoxazine ring enhances interactions with enzymes like sortases, suggesting that heterocyclic substitutions improve pharmacological profiles compared to simple methoxy/chloro derivatives .

Data Tables

Table 1: Key Properties of Selected Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Key Application
This compound 1352318-70-7 C₁₄H₉ClNO N/A Medicinal chemistry
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile N/A C₁₆H₉N₂O 45 Nonlinear optics
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile N/A C₁₅H₉ClN N/A Anticancer agents

Biological Activity

4-(4-Chloro-2-methoxyphenyl)benzonitrile, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and empirical findings related to its biological efficacy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H12ClNO\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}O

Key Features:

  • Chlorine and Methoxy Substituents: These groups are known to influence the compound's reactivity and biological activity.
  • Benzonitrile Core: This structure is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes:

  • Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cell Signaling Modulation: The compound affects signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Helicobacter pylori16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-715.2
HCT11610.5
A54912.3

The cytotoxicity observed indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In a comparative study assessing various benzonitrile derivatives, this compound was found to be one of the most potent compounds against the MCF-7 breast cancer cell line, highlighting its potential for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.